In Vitro Potency Against LTD4-Induced Contraction: LY290324 Demonstrates pA2 of 9.1, Outperforming Early LTRAs
In isolated guinea pig tracheal smooth muscle preparations, LY290324 antagonized LTD4-induced contractions with a pA2 value of 9.1 ± 0.2 [1]. This potency is notably higher than the early LTD4 antagonist LY171883 (pA2 = 6.96) [2] and comparable to the clinically established antagonists montelukast (pA2 = 9.3 in trachea [3]) and zafirlukast (pA2 = 10.5 in ileum ). LY290324 also antagonized LTE4 with a pA2 of 8.9 ± 0.17 [1]. The competitive nature of antagonism was confirmed, and selectivity for LTD4/E4 was demonstrated by a lack of effect on LTC4, PGF2α, histamine, or acetylcholine contractions at 10⁻⁶ M [1].
| Evidence Dimension | pA2 value for antagonism of LTD4-induced contraction in guinea pig isolated tissue |
|---|---|
| Target Compound Data | pA2 = 9.1 ± 0.2 (LTD4); pA2 = 8.9 ± 0.17 (LTE4) |
| Comparator Or Baseline | LY171883: pA2 = 6.96 [2]; Montelukast: pA2 = 9.3 [3]; Zafirlukast: pA2 = 10.5 (ileum) ; Pranlukast: pA2 = 7.78 (LTC4) [4] |
| Quantified Difference | LY290324 is ~140-fold more potent than LY171883 (ΔpA2 = 2.14); comparable to montelukast; less potent than zafirlukast in ileum but similar in trachea |
| Conditions | Isolated guinea pig tracheal spirals; LTD4-induced contraction; Schild analysis; n=4-6 per concentration |
Why This Matters
High pA2 potency (9.1) ensures robust LTD4 receptor blockade at low concentrations, enabling researchers to use minimal compound amounts and reducing off-target risk in vitro.
- [1] Boot JR, Bond A, Thomas KH, O'Brien A, Gilmore J, Todd A. The pharmacology of LY290324 in the guinea-pig: an orally active, potent and selective cysteinyl leukotriene receptor antagonist. Eur J Pharmacol. 1993 Jan 26;231(1):83-9. doi: 10.1016/0014-2999(93)90687-d. PMID: 8383064. View Source
- [2] Kusner EJ, Buckner CK, Dea DM, et al. Anti-leukotriene effects of WY-50,295 tromethamine in isolated guinea pig pulmonary tissues. Eur J Pharmacol. 1993 Apr 6;234(1):29-36. doi: 10.1016/0014-2999(93)90702-3. PMID: 8385007. View Source
- [3] Jones TR, Labelle M, Belley M, et al. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Can J Physiol Pharmacol. 1995 Feb;73(2):191-201. doi: 10.1139/y95-028. PMID: 7621357. View Source
- [4] PeptideDB. Pranlukast Bioactivity Data. Accessed 2026. View Source
